Product packaging for 2-Amino-5-isopropylbenzamide(Cat. No.:)

2-Amino-5-isopropylbenzamide

Cat. No.: B13659303
M. Wt: 178.23 g/mol
InChI Key: WKCJLURSZUQTJM-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzamide (CAS 1204345-67-4) is a synthetic organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . It is an aromatic benzamide derivative featuring both an amino and an amide functional group. This compound serves as a key synthetic intermediate and valuable building block in medicinal chemistry research for the development of novel bioactive molecules. In research applications, this compound has been identified as a crucial precursor in the synthesis of specialized chemical libraries. Specifically, it is used to create novel isopropylquinazolinone derivatives that are designed and evaluated as potential tyrosinase inhibitors . Tyrosinase is the key enzyme responsible for melanin production, and its inhibitors are investigated for potential use in anti-browning and skin-whitening agents, as well as for addressing hyperpigmentation disorders . The compound's structure allows for further functionalization, making it a versatile scaffold for exploring new pharmacophores. Product Specifications: • CAS Number: 1204345-67-4 • Molecular Formula: C 10 H 14 N 2 O • Molecular Weight: 178.23 g/mol • Purity: ≥98% • Storage: Store at 2-8°C Safety Information: This compound is classified as harmful and irritating. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B13659303 2-Amino-5-isopropylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-5-propan-2-ylbenzamide

InChI

InChI=1S/C10H14N2O/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)

InChI Key

WKCJLURSZUQTJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 2 Amino 5 Isopropylbenzamide

Established Synthetic Pathways to 2-Amino-5-isopropylbenzamide (B1149232)

Traditional synthesis of this compound and its analogs relies on several well-documented chemical transformations. These pathways, while reliable, often involve multiple steps and conventional reagents.

Synthesis via Isatoic Anhydride (B1165640) Aminolysis

A primary and efficient route for the synthesis of N-substituted-2-aminobenzamides is through the aminolysis of isatoic anhydride. This method involves the reaction of isatoic anhydride with an appropriate amine, in this case, isopropylamine (B41738), leading to the ring-opening of the anhydride and formation of the desired benzamide (B126).

A patented method details a two-step, one-pot process that first generates isatoic anhydride from anthranilic acid and di(trichloromethyl) carbonate (triphosgene). The resulting isatoic anhydride solution is then directly reacted with isopropylamine without intermediate purification steps. The reaction is typically cooled to between 50-65°C before the dropwise addition of isopropylamine. This process is reported to produce N-isopropyl-2-aminobenzamide with high purity (99.3%) and excellent yields, ranging from 90.7% to 90.9%. google.com Another source suggests a potential yield as high as 94.9% for this route. lookchem.com

Reaction Parameters for Isatoic Anhydride Aminolysis google.com

Parameter Value
Starting Material Anthranilic Acid
Reagents Di(trichloromethyl) carbonate, Isopropylamine
Solvent Ethylene dichloride
Reaction Temperature 50-65°C (Aminolysis step)
Purity of Product 99.3%

This pathway is advantageous due to its operational simplicity and the reduction of steps by avoiding the isolation of the isatoic anhydride intermediate. google.com

Synthesis via Nitration and Reduction of Substituted Benzamides

Another classical approach involves the nitration of a suitable aromatic precursor followed by the chemical reduction of the nitro group to an amine. For this compound, this would hypothetically involve the following sequence:

Preparation of a Substituted Benzoyl Moiety : Starting with a compound like 4-isopropylaniline (B126951) or 4-isopropylbenzoic acid.

Nitration : Introduction of a nitro group at the position ortho to the amino or carboxyl group. For instance, the nitration of 3-isopropylphenol (B134271) can yield 5-isopropyl-2-nitrophenol. chemicalbook.com A key intermediate could be 5-isopropyl-2-nitrobenzoic acid, which can then be converted to the corresponding N-isopropylbenzamide. N-isopropyl-2-nitrobenzamide is a known compound. sigmaaldrich.com

Reduction : The final step is the reduction of the ortho-nitro group to the primary amine. This is a common transformation in organic synthesis. A standard method for this reduction in a related synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involves using iron powder in the presence of an acid, such as dilute hydrochloric acid, with heating. acs.orggoogle.com

This multi-step process allows for the construction of the molecule from simpler, commercially available starting materials. The choice of reagents for nitration and the specific conditions for reduction are critical to achieving good yields and avoiding side reactions.

Example of a Related Synthesis Step (Reduction) acs.org

Starting Material 3-methyl-2-nitrobenzamide
Reagents Iron powder, concentrated HCl (diluted)
Solvent Water
Temperature 100°C

Acyl Chloride Amination Methods for this compound Synthesis

The reaction between an acyl chloride and an amine is a fundamental and widely used method for forming amide bonds. In the context of this compound synthesis, this would involve the reaction of 2-amino-5-isopropylbenzoyl chloride with isopropylamine.

The primary challenge in this route is the synthesis and stability of the 2-aminobenzoyl chloride intermediate, as the amino group can potentially react with the acyl chloride functionality. reddit.com However, this method is well-established for analogous compounds. For example, the synthesis of 5-Bromo-2-iodo-N-isopropylbenzamide is achieved by reacting 5-bromo-2-iodobenzoyl chloride with isopropylamine in dichloromethane, using triethylamine (B128534) as a base. This reaction proceeds with a high yield of 96%. mdpi.com

The general procedure involves preparing the acyl chloride from the corresponding carboxylic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting, often crude, acyl chloride is then reacted with the amine in an aprotic solvent in the presence of a suitable base to neutralize the HCl byproduct. mdpi.com

Development of Novel and Efficient Synthetic Strategies

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of benzamides and related heterocyclic compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. In the synthesis of this compound and its derivatives, these principles are being applied in several ways:

Use of Green Catalysts and Solvents : Research has demonstrated the use of lactic acid as a novel, green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) under solvent-free conditions. researchgate.net Another approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable and effective catalyst for the N-benzoylation of amino acids, which is a related transformation. ijirset.com

Alternative Energy Sources : A green and efficient method for synthesizing quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes has been developed using visible light irradiation. This reaction employs fluorescein (B123965) as a photocatalyst and avoids the need for metal catalysts. rsc.org

Catalyst-Free Reactions : Some novel procedures for synthesizing benzamide derivatives have been developed that proceed rapidly under mild conditions without the need for a catalyst or any toxic solvents. sharif.edu

These approaches offer significant advantages by minimizing environmental impact and simplifying reaction work-up procedures.

Catalytic Approaches to this compound Production

Catalysis offers a powerful tool for developing novel and efficient synthetic routes. Palladium-catalyzed reactions, in particular, have been shown to be versatile for the synthesis of 2-aminobenzamide derivatives and their subsequent conversion to other important structures like quinazolinones.

One notable method is the palladium-catalyzed carbonylation of anilines. This process combines an aniline (B41778) (like a 2-haloaniline) and an amine with carbon monoxide in the presence of a palladium source and a ligand to directly form aminobenzamides. This approach can be accomplished without the need for protecting the aniline functionality. google.com Palladium-catalyzed multicomponent reactions have also been employed to construct the quinazolin-4(3H)-one core from 2-aminobenzamides, aryl halides, and either carbon monoxide or isocyanides. mdpi.com These catalytic cycles often operate at elevated temperatures but provide a direct route to complex molecules from accessible starting materials. google.commdpi.com

Furthermore, photocatalysis using organic dyes like fluorescein under visible light represents an emerging metal-free catalytic strategy for reactions involving 2-aminobenzamides. rsc.org

Optimization of Reaction Conditions and Process Parameters

The efficiency of synthesizing this compound is highly dependent on the careful optimization of various reaction parameters. Key variables include the choice of solvent, catalyst, temperature, and reaction time. The optimization process for related aminobenzamide syntheses often involves a systematic study of these parameters to maximize product yield and minimize impurity formation.

For instance, in the synthesis of related benzamides, the choice of solvent has been shown to significantly impact reaction rates and yields. Solvents ranging from non-polar aromatic hydrocarbons like toluene (B28343) and xylene to polar aprotic solvents such as N,N-dimethylformamide (DMF) are often employed. googleapis.comgoogleapis.com The selection is typically based on reactant solubility, reaction temperature requirements, and ease of removal during product isolation.

Catalysis plays a pivotal role in many synthetic routes leading to benzamide derivatives. For example, palladium-catalyzed reactions are common for certain transformations. googleapis.comrsc.org The optimization of catalyst loading, ligand choice, and the potential use of catalyst promoters are crucial for achieving high efficiency. In some cases, metal-free reaction pathways are developed to offer more environmentally friendly alternatives. rsc.org

Temperature is another critical parameter that must be precisely controlled. Reactions are often optimized within a specific temperature range, typically from room temperature to elevated temperatures of around 100-140 °C, to ensure a sufficient reaction rate without promoting undesirable side reactions or product decomposition. googleapis.com

The following table illustrates typical parameters that are optimized during the synthesis of substituted aminobenzamides, which would be relevant for the synthesis of this compound.

ParameterVariableTypical Range/OptionsDesired Outcome
Solvent Polarity & TypeToluene, Xylene, Dichloromethane, DMF, Ethanol, Water googleapis.comresearchgate.netHigh reactant solubility, optimal reaction temperature, ease of removal
Catalyst Type & LoadingPalladium complexes, Copper (I) salts, Acid catalysts (e.g., TsOH) googleapis.comrsc.orgHigh conversion rate, high selectivity, low catalyst loading
Temperature Reaction Heat20 °C to 140 °C googleapis.comIncreased reaction rate, minimized side-product formation
Reactant Ratio Stoichiometry1:1 to 1:1.5 (Amine to Acid derivative)Complete conversion of limiting reagent, minimized excess reactant waste
Reaction Time Duration2 to 24 hours rsc.orgresearchgate.netAchievement of maximum yield, prevention of product degradation

This table is a generalized representation based on synthetic methodologies for related benzamide compounds.

Further detailed research findings from studies on analogous compounds highlight the interplay between these parameters. For example, in the amination of methyl 3-methyl-2-nitrobenzoate, a precursor to a related aminobenzamide, the reaction temperature was optimized between 60-65 °C to achieve high yields. google.com Similarly, for other transformations, the specific choice of an acid catalyst, such as p-toluenesulfonic acid (TsOH), was found to significantly improve yields compared to other organic or inorganic acids. rsc.org

Scale-Up Considerations and Industrial Relevance of this compound Synthesis

The transition of a synthetic route for this compound from a laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability.

Key Scale-Up Considerations:

Thermal Safety: Many reactions involved in the synthesis of aminobenzamides are exothermic. On a large scale, the heat generated can accumulate, leading to a thermal runaway. Therefore, a thorough thermal hazard assessment is crucial. researchgate.net Reaction calorimetry studies are often performed to understand the heat of reaction and to design appropriate cooling systems for the industrial reactor. researchgate.net For highly exothermic steps, a semi-batch process, where one reactant is added gradually to control the rate of heat evolution, is often preferred over a batch process.

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst, the rate of reaction on a large scale can be limited by the rate of mass transfer (i..e., the movement of reactants to the catalyst surface). researchgate.net Efficient stirring and reactor design are critical to overcome these limitations and ensure consistent reaction rates throughout the batch.

Reagent Handling and Stoichiometry: The handling of large quantities of potentially hazardous materials requires strict safety protocols and specialized equipment. The cost of reagents becomes a major factor in industrial production, so optimizing stoichiometry to use the least expensive reagent in slight excess is a common strategy to ensure the complete conversion of a more valuable intermediate.

Solvent Selection and Recycling: While a solvent might be effective at the lab scale, its properties on an industrial scale are paramount. Factors such as toxicity, flammability, cost, and ease of recycling become critical. googleapis.com For instance, high-boiling, water-soluble solvents like DMF can be difficult and costly to recycle, making them less desirable for large-scale operations. googleapis.com Solvents like toluene or heptane (B126788) are often preferred due to their lower cost and ease of separation from aqueous streams. googleapis.com

Product Isolation and Purification: The method of product isolation must be scalable. Filtration and crystallization are common techniques used in industrial settings. googleapis.comgoogleapis.com The choice of crystallization solvent is optimized to provide high recovery of the product in high purity, effectively removing unreacted starting materials and byproducts. The process should be designed to produce a consistent crystalline form to ensure predictable physical properties of the final product.

Industrial Relevance:

This compound, as a substituted aminobenzamide, belongs to a class of chemical intermediates that are highly valuable in various sectors of the chemical industry. These compounds serve as crucial building blocks in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For example, related 2-aminobenzamide derivatives are key precursors for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities. rsc.org Furthermore, substituted aminobenzamides are integral to the production of certain insecticides and herbicides. googleapis.comnih.gov The production volume of a structurally similar intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide, was reported to be in the range of 1,000,000 to 20,000,000 lbs between 2018 and 2019, highlighting the significant industrial demand for this class of compounds. nih.gov The isopropyl substituent on the benzene (B151609) ring of this compound offers a unique structural motif that can be exploited to develop new active ingredients with specific properties.

Chemical Reactivity and Derivatization of 2 Amino 5 Isopropylbenzamide

Transformations Involving the Primary Amine Functionality at the 2-Position

The primary amine ortho to the benzamide (B126) group is a versatile handle for synthetic modifications. Its nucleophilicity allows for reactions such as acylation, sulfonylation, and alkylation. Furthermore, it can be converted into a diazonium salt, which is an excellent leaving group and a gateway to a wide array of substitution patterns.

Acylation and Sulfonylation Reactions

The primary amino group of 2-amino-5-isopropylbenzamide (B1149232) readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction forms a new amide bond, yielding N-(2-carbamoyl-4-isopropylphenyl)amides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. Similarly, N-(2-aminobenzoyl)acetate derivatives can be synthesized from amino acid components. thieme-connect.com

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, to produce the corresponding sulfonamide. nih.gov These reactions are also typically performed in the presence of a base. The resulting sulfonamides are important intermediates in medicinal chemistry. For example, the synthesis of the herbicide sulfentrazone (B1681188) involves a sulfonylation step on a related aniline (B41778) derivative. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-(2-carbamoyl-4-isopropylphenyl)acetamide
Acylation Benzoic Anhydride (B1165640) N-(2-carbamoyl-4-isopropylphenyl)benzamide
Sulfonylation p-Toluenesulfonyl Chloride N-(2-carbamoyl-4-isopropylphenyl)-4-methylbenzenesulfonamide

Alkylation and Reductive Amination

Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing an alkyl group is N-alkylation using alcohols in the presence of a ruthenium catalyst, such as RuCl₂(PPh₃)₃. oup.com This process is efficient for primary alcohols, converting the amine into a secondary amine with high selectivity. oup.com

Reductive amination is another powerful technique for the synthesis of secondary or tertiary amines. This two-step, one-pot process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine. The imine is then reduced in situ to the corresponding amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For instance, reacting this compound with acetone (B3395972) followed by reduction would yield N-isopropyl-2-amino-5-isopropylbenzamide.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orggoogle.com The resulting 2-carbamoyl-4-isopropyldiazonium salt is a highly valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). organic-chemistry.org

This intermediate can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.org

Halogenation : Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields 2-chloro-5-isopropylbenzamide or 2-bromo-5-isopropylbenzamide, respectively. wikipedia.org The corresponding iodo derivative can be prepared by reaction with potassium iodide (KI). organic-chemistry.org

Cyanation : The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming 2-cyano-5-isopropylbenzamide. wikipedia.org

Hydroxylation : Heating the diazonium salt in water, often in the presence of a copper catalyst like copper(I) oxide, results in the formation of 2-hydroxy-5-isopropylbenzamide (B14851420) (a salicylic (B10762653) acid amide derivative). wikipedia.orggoogle.com

Modifications of the Amide Linkage

The primary benzamide functionality is generally stable but can be transformed under more forcing conditions. Key reactions include hydrolysis to the carboxylic acid and reduction to the amine.

Amide Hydrolysis and Formation of Carboxylic Acid Derivatives

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-amino-5-isopropylbenzoic acid. libretexts.org

Acidic Hydrolysis : This typically requires heating the amide in the presence of a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com

Basic Hydrolysis : This involves heating the amide with a strong base like sodium hydroxide (B78521) (NaOH). The reaction is initiated by the nucleophilic addition of a hydroxide ion to the carbonyl carbon. libretexts.org

The resulting 2-amino-5-isopropylbenzoic acid is a versatile intermediate itself, allowing for the synthesis of other carboxylic acid derivatives like esters or acyl chlorides.

Reduction of the Amide to Corresponding Amines

Unlike other carboxylic acid derivatives that are reduced to alcohols, amides are reduced to amines. The amide group of this compound can be reduced using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). libretexts.org This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding (2-amino-5-isopropylphenyl)methanamine. This transformation provides a route to benzylamine (B48309) derivatives from benzamides. libretexts.org

Table 2: Summary of Amide Moiety Transformations

Reaction Type Reagent(s) Product
Acidic Hydrolysis H₃O⁺, Heat 2-Amino-5-isopropylbenzoic acid
Basic Hydrolysis NaOH, H₂O, Heat Sodium 2-amino-5-isopropylbenzoate

Reactions on the Aromatic Ring System of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process facilitated by the ring's electron-rich nature. rsc.org The primary amino group in this compound makes the ring highly nucleophilic and strongly dictates the position of substitution.

The directing effects of the substituents in this compound are as follows:

2-Amino group (-NH₂): A strong activating group, directing incoming electrophiles to the ortho (position 3) and para (position 6) positions.

5-Isopropyl group (-CH(CH₃)₂): A weak activating group, directing to its ortho (positions 4 and 6) and para (position 1, which is substituted) positions.

1-Benzamide group (-CONH₂): A deactivating group, which would direct meta (positions 3 and 5), but its influence is generally overridden by the powerful amino activator.

The confluence of these effects means that electrophilic attack is most likely to occur at position 6 (para to the amine and ortho to the isopropyl group) and position 3 (ortho to the amine and meta to the isopropyl group). Position 6 is often favored due to a combination of strong electronic activation from the amine and reduced steric hindrance compared to the C3 position, which is flanked by both the amide and amine groups.

Halogenation: The halogenation of this compound can be achieved using standard electrophilic halogenating agents. For bromination, reagents such as dibromine (Br₂) or N-Bromosuccinimide (NBS) are typically employed. The high activation of the ring by the amino group means that the reaction often proceeds rapidly and may not require a Lewis acid catalyst.

Advanced research into the halogenation of benzamides has revealed pathways to highly specialized derivatives. For instance, peptide-catalyzed enantioselective bromination has been used to synthesize atropisomeric benzamides, which are molecules that are chiral due to restricted rotation around a single bond. acs.org While this specific methodology requires a tertiary amide to create a sufficiently high rotational barrier, it highlights a sophisticated derivatization strategy. acs.orgresearchgate.net In such a reaction, an ortho-bromination creates the steric bulk necessary to restrict free rotation about the aryl-carbonyl bond, leading to separable, stable enantiomers. acs.org

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). frontiersin.org The synthesis of this compound itself can involve the nitration of 5-isopropylbenzoic acid or its amide, followed by reduction of the nitro group to an amine. Current time information in Bangalore, IN. When performing nitration on the final this compound product, the strong activating nature of the amino group presents a challenge, as it is susceptible to oxidation by the strong acidic and oxidizing conditions of the nitrating mixture. To circumvent this, the amino group is often temporarily protected, for example, by converting it into an acetamide. The acetylated compound can then be nitrated, and the protecting group is subsequently removed by hydrolysis to yield the nitrated aminobenzamide.

Beyond the inherent electronic preferences of the molecule, functional groups can be used to direct reactions to specific sites. Directed ortho-metallation (DoM) is a powerful strategy where a directing group coordinates to a metal (typically lithium via an organolithium reagent like n-BuLi or LDA) and facilitates deprotonation at an adjacent ortho position.

For benzamides, the amide group itself is a potent directing group. In tertiary benzamides (R-C(=O)NR'₂), reagents like lithium diisopropylamide (LDA) can selectively deprotonate the ortho position, creating an aryllithium species that can then react with various electrophiles. This allows for functionalization at a position that might not be favored under standard EAS conditions. This strategy has been used to promote reactions such as benzylic aroylation.

While most documented DoM reactions on benzamides involve tertiary amides to prevent deprotonation of the N-H bond, the principle could potentially be adapted for this compound. The amide at C1 could direct metallation to the C6 position. This would compete with the C3 position, which is also ortho to the directing amino group. The outcome would depend heavily on the specific base used, reaction conditions, and potential for chelation involving both the amine and amide functionalities.

Furthermore, transition-metal-catalyzed C-H functionalization represents another frontier in directed reactions. acs.org In these processes, a directing group (which can be the amide or a modified amine) coordinates to a metal catalyst (e.g., Palladium or Rhodium), which then facilitates the cleavage of a specific C-H bond and its subsequent coupling with a reaction partner. nih.govsnnu.edu.cn This approach offers high selectivity and is a cornerstone of modern synthetic chemistry for creating complex molecules efficiently.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. dokumen.pub The structure of this compound, containing both a nucleophilic amine and an amide within the same molecule (an anthranilamide scaffold), makes it an ideal substrate for various MCRs, particularly for the synthesis of heterocyclic systems.

A prominent class of MCRs involving anthranilamides is the synthesis of quinazolinones and related fused heterocycles. researchgate.net A common and straightforward MCR involves the condensation of an anthranilamide with an aldehyde. vietnamjournal.ruacs.org

For this compound, a likely reaction would be a two-component cyclocondensation with an aldehyde (which can be considered a degenerate MCR). The reaction proceeds via the following proposed mechanism:

The primary aromatic amine attacks the electrophilic carbonyl carbon of the aldehyde.

A Schiff base (imine) intermediate is formed after the elimination of a water molecule.

The amide nitrogen then performs an intramolecular nucleophilic attack on the imine carbon.

This cyclization step forms a 2,3-dihydroquinazolin-4(1H)-one ring system.

This reaction is often catalyzed by acids and can be promoted by various conditions, including microwave irradiation or the use of novel catalysts to improve yields and reaction times. acs.orgnih.gov By using different aldehydes, a diverse library of 6-isopropyl-substituted 2,3-dihydroquinazolin-4(1H)-ones can be synthesized. Further oxidation of this product can lead to the fully aromatic quinazolin-4(3H)-one. More complex MCRs can involve an additional component, such as a β-ketoester or isocyanide, to build even more elaborate heterocyclic frameworks. rsc.orgresearchgate.net

Stereoselective Transformations and Chiral Derivatization (If Applicable)

Stereoselective synthesis aims to control the formation of specific stereoisomers of a product. For a molecule like this compound, which is itself achiral, stereoselectivity becomes relevant when it is transformed into a chiral product. This can be achieved by introducing a new stereocenter or by creating an element of axial chirality.

A fascinating area of stereoselective synthesis relevant to benzamides is the creation of atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable, non-interconverting rotational isomers (rotamers). In substituted benzamides, this restricted rotation can occur around the bond connecting the aromatic ring to the carbonyl group (Ar-C(O)). beilstein-journals.org

To induce atropisomerism, a bulky substituent is typically required at one or both positions ortho to the amide group. While this compound does not have ortho substituents initially, they can be introduced via reactions like the electrophilic halogenation discussed previously (Section 3.3.1). For this strategy to be effective, the amide nitrogen must also be substituted (i.e., be a secondary or tertiary amide) to increase the rotational barrier.

Groundbreaking research has demonstrated the feasibility of catalytic, enantioselective methods for synthesizing such atropisomers. One study reports the use of a short peptide catalyst to perform an atroposelective bromination on tertiary benzamides. acs.org The catalyst orchestrates the approach of the brominating agent, leading to the preferential formation of one enantiomer of the axially chiral product. acs.orgresearchgate.net

EntrySubstrate (N,N-Dialkylbenzamide)Product Enantiomeric Ratio (er)Isolated Yield (%)
1N,N-Diethyl-3,5-dimethylbenzamide81:1988
2N,N-Diisopropyl-3,5-dimethylbenzamide94:689
3N,N-Dibutyl-3,5-dimethylbenzamide89:1191
4N,N-Diisopropyl-3-methoxybenzamide91:975
Table 1: Examples of peptide-catalyzed atroposelective bromination of various tertiary benzamides. Data sourced from Miller, S. J., et al. (2014), J. Am. Chem. Soc. acs.org The results show that high enantioselectivity can be achieved and is influenced by the steric bulk of the N-alkyl groups.

To apply this specific strategy to this compound, one would first need to derivatize it to a tertiary amide (e.g., N,N-dimethyl-2-amino-5-isopropylbenzamide). Subsequent atroposelective halogenation at the C6 position could then, in principle, generate a new, enantioenriched chiral compound. Other advanced methods, such as Rhodium(III)-catalyzed C-H activation and coupling with alkynes, have also been developed for the atroposelective synthesis of biaryl systems from benzamide precursors. nih.govsnnu.edu.cn These powerful techniques open avenues for converting simple benzamides into complex, stereodefined molecules for various applications.

Applications of 2 Amino 5 Isopropylbenzamide As a Versatile Synthetic Intermediate

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-Amino-5-isopropylbenzamide (B1149232) serves as a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino group and a benzamide (B126) moiety, allows for diverse cyclization strategies to construct complex ring systems.

Quinazolinone Derivatives from this compound

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities. This compound is a key precursor for the synthesis of 6-isopropyl-substituted quinazolinone derivatives.

One common approach involves the reaction of this compound with various reagents to form the pyrimidinone ring of the quinazolinone system. For instance, it can be reacted with aldehydes or their equivalents. The reaction with aldehydes can proceed through the formation of an imine intermediate, followed by intramolecular cyclization. researchgate.netresearchgate.net Another method utilizes isatoic anhydride (B1165640), which upon reaction with isopropylamine (B41738), yields 2-amino-N-isopropylbenzamide. This intermediate can then be further cyclized. nih.govgoogle.com

The synthesis of 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been achieved by reacting 2-amino-N-isopropylbenzamide with carbon disulfide in the presence of potassium hydroxide (B78521). nih.gov This thione derivative can then be further functionalized to create a library of isopropylquinazolinones. nih.gov

Furthermore, multicomponent reactions offer an efficient pathway to quinazolinone derivatives. For example, a three-component reaction of 2-aminobenzamide (B116534), an aldehyde, and an isocyanide can be employed. nih.govwikipedia.org Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also provides an efficient route to quinazolinone derivatives. nih.gov

The following table summarizes some examples of quinazolinone derivatives synthesized from this compound and related starting materials:

Starting Material(s)Reagent(s)ProductReference(s)
2-Amino-N-isopropylbenzamide, Carbon disulfide, KOHEthanol3-Isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one nih.gov
Isatoic anhydride, IsopropylamineDichloroethane2-Amino-N-isopropylbenzamide google.com
2-Aminobenzamide, Aldehydes/KetonesLactic acid2,3-Dihydroquinazolin-4(1H)-one derivatives researchgate.net
2-Aminobenzamides, AminesRuthenium catalystQuinazolinone derivatives nih.gov

Benzodiazepine (B76468) Scaffolds

While the direct synthesis of benzodiazepine scaffolds from this compound is not extensively documented in the provided search results, the broader class of 2-aminobenzamides are known precursors for benzodiazepines. The synthesis generally involves the reaction of a 2-aminobenzamide derivative with an α-amino acid or its equivalent. rsc.orgresearchgate.net

For instance, a general method for constructing 1,4-benzodiazepine-2,5-diones involves the palladium-catalyzed transfer hydrogenation and condensation of o-nitrobenzamides. rsc.org Although this example does not specifically use the 5-isopropyl substituted analog, it demonstrates a viable synthetic route that could potentially be adapted. The synthesis of enantiopure benzodiazepines has also been achieved using N-carboxyanhydrides (NCAs) derived from amino acids, which react with 2-aminobenzophenones. nih.govthieme.de

Other Heterocyclic Systems (e.g., Benziodazolones)

This compound can also be a precursor to other heterocyclic systems. For example, the synthesis of benziodazolones, which are useful reagents in organic synthesis, can be achieved from related iodobenzamides. mdpi.com The general procedure involves the preparation of an iodobenzamide, which is then cyclized using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). mdpi.com While the direct use of this compound for benziodazolone synthesis is not specified, its iodo-substituted analogue, 2-iodo-N-isopropylbenzamide, is a key intermediate in this process. mdpi.com

Role in the Construction of Complex Organic Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of more complex organic molecules. lookchem.com Its functional groups provide handles for further chemical transformations, allowing for the elaboration of the molecular structure. For example, the amino group can be diazotized and subjected to various substitution reactions, while the amide functionality can be hydrolyzed or reduced. These transformations enable the incorporation of the 2-amino-5-isopropylphenyl moiety into larger, more intricate molecular architectures.

Precursor in Medicinal Chemistry Research Programs for Novel Chemical Entities

This compound and its derivatives are of significant interest in medicinal chemistry research programs for the discovery of novel chemical entities. thieme-connect.com The quinazolinone scaffold, readily accessible from this precursor, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net

Research has shown that quinazolinone derivatives exhibit a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. nih.gov For example, novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their biological activities. nih.gov Similarly, isopropylquinazolinone derivatives have been investigated as tyrosinase inhibitors, which have potential applications as anti-browning and whitening agents. nih.govresearchgate.net

The structural similarity of this compound to other bioactive compounds makes it a valuable starting point for the design and synthesis of new therapeutic agents. smolecule.com Researchers can systematically modify the structure of the lead compound to optimize its pharmacological profile, leading to the identification of new drug candidates.

Spectroscopic and Structural Elucidation of 2 Amino 5 Isopropylbenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In 2-Amino-5-isopropylbenzamide (B1149232), the ¹H NMR spectrum is expected to show distinct signals corresponding to the isopropyl, aromatic, and amine/amide protons.

Isopropyl Group: This group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling. The methyl protons are expected to resonate in the upfield region, typically around δ 1.2-1.4 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the δ 6.8–7.5 ppm range. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) are dictated by their position relative to the activating amino group and the deactivating, ortho/para-directing isopropyl and benzamide (B126) groups.

Amine and Amide Protons: The primary amine (-NH₂) protons typically appear as a broad singlet. The primary amide (-CONH₂) protons can also appear as broad singlets. In some 2-aminobenzamide (B116534) analogues, hindered rotation around the C(O)–NH₂ single bond can make the two amide protons non-equivalent, resulting in two distinct resonances. mdpi.com The protons of the amino group attached to the aromatic ring are expected around δ 5.2 ppm.

For the related compound, 2-amino-N-isopropylbenzamide, detailed ¹H-NMR data in DMSO-d₆ shows the isopropyl methyl protons as a doublet at δ 1.13 ppm and the methine proton as a multiplet at δ 4.05 ppm. rsc.org While this is an isomer, it provides a reference for the signals of the isopropyl moiety.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Isopropyl -CH₃ ~ 1.2 - 1.4 Doublet
Isopropyl -CH ~ 2.8 - 3.0 Septet
Aromatic -H ~ 6.8 - 7.5 Multiplet
Amine -NH₂ ~ 5.2 Broad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, characteristic signals for the carbonyl, aromatic, and isopropyl carbons are expected.

Carbonyl Carbon: The amide carbonyl (C=O) carbon is typically deshielded and appears significantly downfield, around δ 168-172 ppm. semanticscholar.org

Aromatic Carbons: The six aromatic carbons will produce signals in the δ 115-150 ppm region. The carbon attached to the amino group (C2) and the carbon bearing the carbonyl group (C1) will have distinct chemical shifts influenced by these substituents.

Isopropyl Carbons: The isopropyl methine (-CH) carbon is expected around δ 34-41 ppm, while the methyl (-CH₃) carbons will appear further upfield, around δ 22-24 ppm. rsc.org

Data for the isomeric 2-amino-N-isopropylbenzamide shows the carbonyl carbon at δ 168.04 ppm, the isopropyl methine at δ 40.39 ppm, and the methyl carbons at δ 22.36 ppm, which serves as a useful comparison. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Amide C=O ~ 168 - 172
Aromatic C-NH₂ ~ 145 - 150
Aromatic C-isopropyl ~ 135 - 140
Other Aromatic C-H ~ 115 - 130
Aromatic C-CONH₂ ~ 115 - 120
Isopropyl -CH ~ 34 - 41

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the coupling relationships between adjacent aromatic protons, helping to confirm their positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and connect the isopropyl methine and methyl proton signals to their respective carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds, which is essential for piecing together the molecular fragments. sdsu.edu Key HMBC correlations for this compound would include:

Correlations from the isopropyl protons to the C4, C5, and C6 carbons of the aromatic ring, confirming the attachment point of the alkyl group.

Correlations from the H6 aromatic proton to the amide carbonyl carbon, confirming the connectivity of the benzamide moiety.

Correlations from the amide (-CONH₂) protons to the carbonyl carbon and the C1 and C2 aromatic carbons.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. savemyexams.com The molecular formula of this compound is C₁₀H₁₄N₂O, corresponding to a molecular weight of 178.23 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 179.12. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. sioc-journal.cn

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, providing clues to the structure. savemyexams.com For this compound, characteristic fragments are expected from the cleavage of the amide and isopropyl groups. A prominent fragment is often observed at m/z 120, corresponding to the 2-aminobenzoyl cation [H₂N-C₆H₄-CO]⁺, formed by the loss of the isopropyl group and an amine radical, or related pathways. nih.gov Another possible fragmentation is the loss of the amide group as CONH₂ (44 Da) or the loss of water (18 Da) from the molecular ion. savemyexams.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Identity
179 [C₁₀H₁₅N₂O]⁺ [M+H]⁺
162 [C₁₀H₁₂N₂]⁺ [M-NH₃]⁺ or [M-H₂O+H]⁺
136 [C₇H₆NO]⁺ [M-C₃H₇]⁺
120 [C₇H₆NO]⁺ [H₂N-C₆H₄-CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds.

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will both exhibit N-H stretching vibrations. These typically appear as multiple, somewhat broad peaks in the region of 3100-3450 cm⁻¹. For related 2-aminobenzamides, asymmetric and symmetric NH₂ stretches are observed near 3395 cm⁻¹ and 3355 cm⁻¹, respectively. mdpi.com

C=O Stretching: A strong, sharp absorption corresponding to the amide carbonyl (C=O) stretch is a key diagnostic peak, expected around 1650-1670 cm⁻¹. mdpi.com

N-H Bending: The N-H bending vibrations of the amine and amide groups are expected in the 1580-1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Amine/Amide N-H Stretch 3100 - 3450 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2970 Medium
Amide C=O Stretch 1650 - 1670 Strong
Amine/Amide N-H Bend 1580 - 1620 Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not publicly documented, analysis of analogous structures, such as N-isopropylbenzamide and various substituted 2-aminobenzamides, allows for well-founded predictions. mdpi.com

Hydrogen Bonding: A dominant feature in the crystal packing will be extensive hydrogen bonding. The primary amide group is an excellent hydrogen bond donor (two N-H) and acceptor (one C=O). The primary amine group is also a good hydrogen bond donor (two N-H). mdpi.com This allows for the formation of robust supramolecular structures, such as one-dimensional chains or two-dimensional sheets, which significantly influences the material's physical properties. researchgate.net

Molecular Conformation: The dihedral angle between the plane of the aromatic ring and the amide group will be a key conformational feature. In the related N-isopropylbenzamide, this angle is 30.0°. researchgate.net

Crystal System: Analogous simple benzamides often crystallize in monoclinic or orthorhombic space groups. For instance, N-isopropylbenzamide crystallizes in the monoclinic P2₁ space group. The presence of the additional amino and isopropyl groups on the ring will influence the specific packing arrangement adopted by this compound. DFT calculations on similar 2-aminobenzamides suggest that a conformation featuring an intramolecular hydrogen bond between the carbonyl oxygen and a hydrogen of the 2-amino group is likely to be favored, leading to the formation of a stable six-membered ring. mdpi.com

Spectroscopic Characterization of Key Synthetic Intermediates and Reaction Products

The unequivocal identification of a target molecule and any associated impurities relies on the thorough application of spectroscopic techniques. In the synthesis of this compound, spectroscopic analysis of starting materials, intermediates, and the final product is crucial for confirming chemical structures, assessing purity, and ensuring the desired reaction pathway has been followed. This section details the spectroscopic data used to elucidate the structures of key compounds involved in the synthesis.

Characterization of Synthetic Intermediates

The synthesis of this compound can be achieved through various pathways, with a common method involving the nitration of an isopropyl-substituted benzoic acid, followed by amidation and subsequent reduction of the nitro group. The characterization of the intermediates in this process is fundamental for monitoring the reaction progress and verifying the structure at each step.

One of the primary intermediates in this synthetic route is 4-isopropyl-2-nitrobenzoic acid. chemicalbook.com Its formation is a critical step, and its structural confirmation is achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides distinct signals that correspond to each proton in the molecule, confirming the presence and substitution pattern of the isopropyl and nitro groups on the benzoic acid backbone.

Table 1: ¹H NMR Spectroscopic Data for 4-Isopropyl-2-nitrobenzoic acid

1H NMR Data for 4-Isopropyl-2-nitrobenzoic acid chemicalbook.com
SolventDMSO-d6
Frequency300 MHz
Chemical Shift (δ) / ppmMultiplicity & Coupling Constant (J) / HzAssignment
1.23d, J=6.62 HzIsopropyl -CH(CH3)2 (6H)
2.88 - 3.23mIsopropyl -CH(CH3)2 (1H)
7.66dd, J=8.09, 1.84 HzAromatic H (1H)
7.80d, J=7.72 HzAromatic H (1H)
7.83d, J=1.47 HzAromatic H (1H)
13.70br sCarboxylic Acid -COOH (1H)

Following the formation of the nitro-substituted benzoic acid, the synthesis proceeds through the corresponding benzamide, 2-nitro-5-isopropylbenzamide. This intermediate is then reduced to yield the final product. An alternative synthetic route involves the use of 5-isopropylisatoic anhydride (B1165640), which reacts with ammonia (B1221849) to form the target compound.

Spectroscopic Profile of this compound

The final product, this compound, is a substituted benzamide with an amino group at the 2-position and an isopropyl group at the 5-position. Its molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of 178.23 g/mol . While detailed experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on its structure. These predictions are vital for researchers to confirm the identity of their synthesized compound against a reference.

Table 2: Expected Spectroscopic Features of this compound

TechniqueExpected FeatureCorresponding Functional Group
FT-IR ~1650 cm-1Amide C=O stretch
FT-IR ~1600 cm-1N-H bend
¹H NMR ~1.2-1.4 ppmIsopropyl methyl protons
¹H NMR ~5.2 ppmAmino (-NH2) protons
¹H NMR 6.8-7.5 ppmAromatic ring protons

Spectroscopic Data of Structural Analogues

The study of structural analogues is informative for predicting the properties and spectral behavior of the target compound. Analogues where the isopropyl group is replaced by other substituents, such as halogens, provide valuable comparative data. 2-Amino-5-chlorobenzamide is a close structural analogue, and its spectroscopic properties have been documented.

Table 3: Identification and Spectroscopic Data for 2-Amino-5-chlorobenzamide

Data for Analogue: 2-Amino-5-chlorobenzamide
IUPAC Name2-amino-5-chlorobenzamide nih.gov
CAS Number5202-85-7 nih.gov
Molecular FormulaC7H7ClN2O nih.gov
Key Spectral Data13C NMR and Mass Spectrometry data are available in public databases. nih.gov

Further comparative analysis can be made with N-substituted aminobenzamides. For instance, detailed spectroscopic data has been published for 2-amino-N-benzylbenzamide, which helps in understanding the spectral characteristics of the 2-aminobenzamide core structure.

Table 4: Spectroscopic Data for Analogue: 2-Amino-N-benzylbenzamide thieme-connect.com

Data for Analogue: 2-Amino-N-benzylbenzamide thieme-connect.com
Molecular FormulaC14H15N2O
¹H NMR (400 MHz, CDCl₃) δ / ppm7.39–7.15 (m, 7 H), 6.71–6.58 (m, 2 H), 6.35 (s, 1 H), 5.56 (s, 2 H), 4.60 (d, J = 5.6 Hz, 2 H)
¹³C NMR (101 MHz, CDCl₃) δ / ppm169.1, 148.8, 138.2, 132.4, 128.8, 127.8, 127.5, 127.1, 117.3, 116.6, 115.8, 43.7
HRMS (ESI) [M+H]⁺Calculated: 227.1184; Found: 227.1183

By combining the predicted data for the target molecule with concrete experimental data from its precursors and close analogues, a comprehensive spectroscopic profile can be established, enabling confident structural elucidation.

Computational and Theoretical Studies of 2 Amino 5 Isopropylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-5-isopropylbenzamide (B1149232) at the atomic level. These methods elucidate the distribution of electrons and predict the molecule's reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzamide (B126) derivatives, DFT calculations are employed to optimize molecular geometries, predicting bond lengths, bond angles, and dihedral angles with high accuracy. These calculations often consider electron correlation effects, providing a more realistic representation of the molecule's structure. For instance, DFT studies on similar structures, like 2-amino-7-bromo-5-oxo- ingentaconnect.combenzopyrano [2,3-b]pyridine-3-carbonitrile, have utilized the B3LYP method with various basis sets to predict the most stable optimized structure. researchgate.net Such analyses are crucial for understanding the molecule's stability and preferred conformation.

Molecular Orbital Analysis

Molecular orbital analysis, including the study of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's electronic properties and its potential for charge transfer interactions. Natural Bond Orbital (NBO) analysis is another powerful tool that reveals the distribution of electron density and the nature of intramolecular bonding. For benzamide derivatives, NBO analysis often highlights significant stabilization energies arising from intramolecular interactions, such as hydrogen bonding. These analyses can also quantify charge transfer interactions, offering a deeper understanding of the molecule's electronic stabilization mechanisms.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure of a molecule is critical to its function, and computational methods are invaluable for exploring the conformational landscape of this compound.

Conformational analysis aims to identify the most stable spatial arrangements of a molecule. mun.ca For flexible molecules like this compound, this involves studying the rotation around single bonds. Computational modeling, particularly with methods like DFT, can predict the energetic relationships between different conformational isomers.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, accounting for thermal motion and solvent effects. These simulations are crucial for understanding how the molecule behaves in a realistic biological environment. By simulating the movement of atoms, MD can reveal the preferred conformations and the flexibility of the molecule, which are important for its interaction with biological targets. mun.ca For example, MD simulations have been used to support the biological activities of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. evitachem.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed using quantum chemical methods like DFT. For newly synthesized secondary anthranilamides, the disappearance of benzotriazole (B28993) signals in the 1H-NMR spectra confirms the loss of the benzotriazolyl group during the reaction. researchgate.net Similarly, the vibrational spectrum of related molecules has been calculated at the DFT-B3LYP level to analyze the experimental spectrum. researchgate.net These predictions are valuable for interpreting experimental spectra and verifying the molecular structure.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving benzamide derivatives.

DFT calculations and other computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For example, DFT studies have been employed to elucidate the reaction mechanisms of Co(III)-catalysed C-H amidation protocols, revealing that the migratory insertion step is likely the rate-limiting step. shu.ac.uk While direct studies on this compound are not extensively documented, the methodologies applied to similar benzamide reactions provide a framework for such investigations.

In Silico Structure-Activity Relationship (SAR) Exploration and Ligand-Protein Docking

In the context of drug discovery, computational methods are extensively used to explore the relationship between the structure of a molecule and its biological activity, as well as to predict how it might interact with a protein target.

In silico Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological effects. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, can generate contour maps that indicate favorable and unfavorable regions for substituent modifications to enhance potency. ingentaconnect.com

Ligand-protein docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target. ingentaconnect.commdpi.com This is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. ingentaconnect.com For instance, docking studies on ALK inhibitors have identified key hydrogen bond and hydrophobic interactions with amino acid residues responsible for inhibition. ingentaconnect.com Similarly, docking has been used to predict the binding modes of benzohydrazide (B10538) derivatives as urease inhibitors. mdpi.com These in silico techniques are instrumental in the rational design of new molecules with desired biological activities. ingentaconnect.comnih.govunisa.it

Biological and Biochemical Research Applications of 2 Amino 5 Isopropylbenzamide: Mechanistic Insights

In Vitro Biological Activity Profiling and Screening

The utility of the 2-amino-5-isopropylbenzamide (B1149232) scaffold is primarily demonstrated through the biological activities of its more complex derivatives. In vitro screening assays are crucial first steps in identifying and characterizing the potential biochemical roles of these novel compounds.

Derivatives built upon benzamide (B126) structures are frequently evaluated for their ability to inhibit various enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for compounds aimed at modulating pigmentation. researchgate.net Novel isopropylquinazolinones, synthesized using 2-amino-N-isopropylbenzamide as a starting material, have been evaluated as tyrosinase inhibitors. nih.gov The mechanism of tyrosinase inhibition by benzaldehyde-type compounds can involve the formation of a Schiff base with a primary amino group in the enzyme, while benzoate-type inhibitors may act through a copper-chelating mechanism. nih.gov Studies on other N-benzylbenzamide derivatives have shown that substitutions on the benzamide ring significantly influence tyrosinase inhibitory activity. doi.org For instance, a 4-fluorobenzyl-substituted derivative of an isopropylquinazolinone showed the best tyrosinase inhibition in its series, with a mixed mode of inhibition. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic potential. drugbank.comnih.gov The primary sulfonamide group is a classic zinc-binding feature in most CA inhibitors. nih.gov While direct studies on this compound are not prominent, the broader class of aromatic sulfonamides and benzamides are well-established CA inhibitors. drugbank.commdpi.com The design of selective inhibitors often involves a "tail approach," where modifications to the molecule distal to the zinc-binding group can confer selectivity for different CA isoforms, such as the brain-associated CA VII. unifi.it This strategy allows for the development of inhibitors that can distinguish between bacterial β-CAs and human α-CAs, which is crucial for avoiding off-target effects. mdpi.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in neurodegenerative disease research. nih.gov Benzamide derivatives have been investigated as dual inhibitors of these enzymes. For example, a series of benzyl (B1604629) piperidinyl-linked benzyl aminobenzamides were synthesized and evaluated, with some compounds showing potent inhibition of both AChE and BChE in the micromolar range. nih.govdoi.org Kinetic studies of these benzamide derivatives have revealed noncompetitive and mixed-type modes of inhibition. nih.govdoi.org

Table 1: Enzyme Inhibition by Benzamide Derivatives

Enzyme Target Derivative Class Example Compound Inhibition Potency (IC₅₀/Kᵢ) Mode of Inhibition
Tyrosinase Isopropylquinazolinones 4-fluorobenzyl derivative - Mixed-type nih.gov
Acetylcholinesterase (AChE) Benzyl aminobenzamide 3,5-dimethoxy benzyl aminobenzamide (8c1) IC₅₀ = 0.61 µM Noncompetitive (Kᵢ = 0.14 µM) nih.govdoi.org
Butyrylcholinesterase (BChE) Benzyl aminobenzamide 3,5-dimethoxy benzyl aminobenzamide (8c1) IC₅₀ = 2.04 µM Mixed-type (Kᵢ = 0.46 µM) nih.govdoi.org
Carbonic Anhydrase II (hCA II) Aromatic Sulfonamides Various Kᵢ values in the low nanomolar range Zinc-binding drugbank.commdpi.com

Cell-based assays provide a more complex biological context to evaluate a compound's effect on cellular pathways and functions. Benzamide derivatives have been studied for their effects on cancer cell lines. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives were shown to inhibit the viability of Jurkat and HL-60RG human leukemia cells in a dose-dependent manner. nih.gov These studies revealed that the compounds could induce a transient cell-cycle delay at lower concentrations and cell death at higher concentrations. nih.gov Similarly, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which contain a carboxamide moiety, have demonstrated potent anti-proliferative activity against cancer cell lines, proposed to occur through interference with phospholipid metabolism by inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC). mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is critical for rational drug design and target validation. For enzyme inhibitors, this involves detailed kinetic studies and structural analysis.

Tyrosinase Inhibitors: The mechanism for benzamide-related tyrosinase inhibitors can vary. Docking studies suggest that the resorcinol (B1680541) moiety of some N-benzylbenzamide inhibitors interacts with the active site of tyrosinase. doi.org Kinetic analysis of an isopropylquinazolinone derivative revealed a mixed mode of inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Cholinesterase Inhibitors: For benzyl aminobenzamide-based cholinesterase inhibitors, enzyme kinetics and molecular modeling studies have pointed to a noncompetitive and mixed-type mode of inhibition for AChE and BChE, respectively. nih.govdoi.org This suggests the inhibitor binds to a site on the enzyme other than the active site (allosteric site), affecting the enzyme's catalytic efficiency.

Carbonic Anhydrase Inhibitors: The predominant mechanism for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide anion to the zinc ion within the enzyme's active site. nih.govunifi.it This binding displaces a zinc-bound water molecule, which is essential for the enzyme's catalytic activity.

Identification and Validation of Potential Biological Targets

Based on the in vitro screening of derivatives, several potential biological targets have been identified for compounds originating from the aminobenzamide scaffold. These include:

Tyrosinase: A validated target for hyperpigmentation disorders. researchgate.net

Carbonic Anhydrase Isoforms (e.g., CA II, CA VII, CA IX): Targets for conditions ranging from glaucoma to epilepsy and cancer. drugbank.comnih.gov

Acetylcholinesterase and Butyrylcholinesterase: Key targets in the symptomatic treatment of Alzheimer's disease. nih.gov

Phosphatidylinositol-specific phospholipase C (PI-PLC): A target in cancer research related to phospholipid metabolism. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

SAR studies are essential for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure.

For benzamide derivatives, SAR studies have provided valuable insights. In a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule and the size of the substituents were found to strongly influence both activity and cytotoxicity. mdpi.com For benzamides developed as inhibitors of Mycobacterium tuberculosis, replacing a metabolically unstable morpholine (B109124) group with a thiophene (B33073) and methyl substituents at the C-5 position retained potent activity while improving selectivity and reducing cytotoxicity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzamide Derivatives

Compound Class Biological Target Structural Modification Impact on Activity
2-Phenoxybenzamides P. falciparum Substitution pattern on the anilino moiety Strongly influences antiplasmodial activity and cytotoxicity mdpi.com
Morpholinobenzamides M. tuberculosis QcrB Replacement of morpholine at C-5 with thiophene/methyl Retained potent antibacterial activity with improved selectivity nih.gov
N-Benzylbenzamides Tyrosinase Aromatic group vs. alkyl group at 5-position of benzamide A ring Aromatic group leads to greater tyrosinase inhibition doi.org
Isopropylquinazolinones Tyrosinase 4-fluorobenzyl substitution Displayed the best tyrosinase inhibition of the series nih.gov

Research on this compound as a Chemical Probe Remains Undisclosed

Extensive searches of publicly available scientific literature and research databases have yielded no specific information regarding the application of the chemical compound this compound as a chemical probe for biological systems. While the principles of chemical probes are well-established in biochemical research for elucidating protein function and cellular pathways, there is no documented evidence of this compound being utilized for such purposes.

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby allowing researchers to study the biological consequences of that interaction. This approach is instrumental in drug discovery and fundamental biological research. However, the development and validation of a chemical probe require extensive investigation into its synthesis, selectivity, and mechanism of action within a biological context.

At present, there are no published studies that detail the use of this compound for target identification, mechanistic studies, or the investigation of cellular pathways. Consequently, data regarding its biological targets, its effects on cellular functions, and any potential therapeutic applications are not available in the public domain.

It is possible that research into this compound is in its nascent stages and has not yet been published, or that it is being conducted in a private or proprietary setting. Without any available research findings, a detailed analysis of its application as a chemical probe, including mechanistic insights and data-supported tables, cannot be provided. The scientific community awaits any future publications that may shed light on the potential biological and biochemical research applications of this compound.

Future Research Directions and Emerging Opportunities for 2 Amino 5 Isopropylbenzamide

Development of Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency

The production of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and environmental friendliness. Future research on 2-Amino-5-isopropylbenzamide (B1149232) and its derivatives will likely focus on developing advanced synthetic protocols that move beyond traditional, multi-step methods.

Moreover, the use of environmentally friendly solvents and catalysts is a critical aspect of sustainable synthesis. Research into protocols that utilize aqueous media or biodegradable solvents, coupled with reusable catalysts, could drastically reduce the environmental footprint of synthesizing benzamide (B126) derivatives researchgate.net.

FeatureTraditional SynthesisAdvanced Synthetic Methodology
Number of Steps Multiple, with isolation of intermediatesOften single-pot or fewer steps
Yield Generally lower overall yieldHigher overall yield (e.g., 87-94%) sioc-journal.cn
Reaction Time LongerShorter sioc-journal.cn
Work-up Complex and multi-stepSimplified procedure sioc-journal.cn
Environmental Impact Higher use of organic solvents and reagentsGreener, potentially using aqueous media researchgate.net

Exploration of Novel Chemical Transformations and Functionalization Strategies

The structural backbone of this compound provides multiple sites for chemical modification, opening the door to a vast chemical space of novel analogues. Future research will undoubtedly explore innovative ways to functionalize this core structure to create compounds with unique properties.

A key area of exploration involves transformations of the amino and amide groups. These functional groups can serve as handles for constructing more complex molecular architectures. For example, research on related 2-amino-N-benzylbenzamide has shown that it can be used to functionalize carboxylated multi-wall carbon nanotubes through amide bond formation researchgate.net. The resulting material can then undergo further transformation, such as treatment with phosphoryl chloride to create quinazoline derivative groups, indicating a pathway to novel hybrid materials researchgate.net.

Further strategies could involve modifying the aromatic ring. The introduction of diverse substituents at various positions could modulate the electronic properties, solubility, and biological activity of the parent molecule. Exploring a wide range of chemical reactions to introduce halogens, cyano groups, or other functional moieties will be essential for building libraries of derivatives for screening in various applications sioc-journal.cngoogle.com.

Integration of Computational and Experimental Approaches for Rational Design of Analogues

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For this compound, this integrated approach offers a powerful strategy for the rational design of new analogues with tailored properties.

Computational tools can be employed to predict the biological activity or material properties of virtual compounds before they are synthesized in the lab. Molecular docking studies, for instance, can predict how different analogues might bind to a specific biological target, such as an enzyme or receptor nih.gov. This was demonstrated in the development of antidiabetic agents where docking revealed binding energies ranging from -9.7 to -8.0 kcal/mol and identified key interactions with enzyme active sites nih.gov.

Following in silico screening, molecular dynamics (MD) simulations can provide deeper insights into the stability and behavior of a ligand-protein complex over time nih.gov. Furthermore, computational methods can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable profiles for further development nih.gov. This computational pre-screening significantly reduces the time and resources required for experimental work by focusing efforts on the most promising candidates.

Computational ToolApplication in Analogue DesignResearch Example
Molecular Docking Predicts binding affinity and mode of interaction with a biological target.Identified binding energies and interactions of benzamide derivatives with α-glucosidase and α-amylase nih.gov.
Molecular Dynamics (MD) Simulations Validates the stability of the ligand-protein complex.Confirmed the stability of the most active compound in the binding site of target proteins nih.gov.
In Silico ADMET Prediction Assesses drug-likeness, including solubility, absorption, and potential toxicity.Showed that synthesized compounds fulfilled Lipinski's rule of 5 and had negligible toxicity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity to guide further optimization.Corroborated structure-activity relationship studies with molecular modeling nih.gov.

Deeper Investigation into Biological Mechanisms and Target Validation

While the design of new analogues is crucial, a fundamental understanding of their biological effects is equally important. Future research must delve deeper into the molecular mechanisms through which derivatives of this compound exert their activity and validate their biological targets.

If novel analogues show promise as anticancer agents, for example, studies would need to investigate their specific effects on cancer cells. Research on related benzamidoxime derivatives has shown that these compounds can inhibit the viability of leukemia cells in a dose-dependent manner nih.gov. Further investigation revealed that these effects were linked to the induction of cell-cycle delay at lower concentrations and cell death (apoptosis) at higher concentrations nih.gov. Similar mechanistic studies, using techniques like flow cytometry and apoptosis assays, will be essential to characterize the activity of new this compound derivatives.

Target validation is another critical step. Once a potential biological target is identified through computational or screening methods, in vitro enzyme inhibition assays are necessary to confirm the interaction and quantify its potency. For a series of antidiabetic benzamide derivatives, researchers determined the IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) against α-glucosidase and α-amylase to identify the most potent compounds nih.gov. This rigorous validation is fundamental to advancing any compound toward therapeutic application.

Potential Role in Material Science or Catalysis

The applications of this compound and its derivatives may extend beyond the biological realm into material science and catalysis. The inherent chemical functionalities of the molecule make it an attractive building block for creating novel materials with unique properties.

A significant emerging opportunity lies in the functionalization of nanomaterials. As has been demonstrated with the related compound 2-amino-N-benzylbenzamide, the attachment of benzamide structures to multi-walled carbon nanotubes (MWCNTs) can be achieved through the formation of amide bonds researchgate.net. This modification can alter the properties of the nanotubes and introduce new active sites for further chemical transformations researchgate.net. Such functionalized nanomaterials could find applications in electronics, sensors, or advanced composites. The presence of both an amine and an amide group in the this compound structure offers rich possibilities for covalent linkage to various material surfaces.

While direct catalytic applications are less explored, the structure is conducive to serving as a ligand in organometallic chemistry. The nitrogen and oxygen atoms can act as coordination sites for metal centers, potentially forming catalysts for a variety of organic transformations. Future research could explore the synthesis of metal complexes involving this compound derivatives and screen their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

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